molecular formula C18H13N3O6 B11501505 2-{(E)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one

2-{(E)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B11501505
M. Wt: 367.3 g/mol
InChI Key: MKLNNGDKCVQPCC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Claisen-Schmidt condensation, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, such as minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative .

Scientific Research Applications

2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrimidine derivatives, such as:

Uniqueness

What sets 2-[(1E)-2-[5-(4-ACETYLPHENYL)FURAN-2-YL]ETHENYL]-6-HYDROXY-5-NITRO-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C18H13N3O6

Molecular Weight

367.3 g/mol

IUPAC Name

2-[(E)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C18H13N3O6/c1-10(22)11-2-4-12(5-3-11)14-8-6-13(27-14)7-9-15-19-17(23)16(21(25)26)18(24)20-15/h2-9H,1H3,(H2,19,20,23,24)/b9-7+

InChI Key

MKLNNGDKCVQPCC-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.